molecular formula C15H15ClN2O4S2 B2818903 5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 921916-06-5

5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2818903
CAS No.: 921916-06-5
M. Wt: 386.87
InChI Key: CYCREDBAZPHFLF-UHFFFAOYSA-N
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Description

5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of a thiophene ring, a sulfonamide group, and a benzo-oxazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo-oxazepine core: This can be achieved through a cyclization reaction involving an appropriate amine and a carboxylic acid derivative.

    Introduction of the thiophene ring: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the benzo-oxazepine core.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzo-oxazepine core can be reduced to form alcohols.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: Studies focus on its bioactivity, including potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group.

Uniqueness

The uniqueness of 5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, enhances its potential for forming strong interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H18ClN3O4S
  • Molecular Weight : 395.861 g/mol
  • CAS Number : 936232-22-3

The structure features a chloro substituent and a thiophene sulfonamide moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways in bacteria and fungi. The sulfonamide group is known for its role in interfering with bacterial folate synthesis by inhibiting dihydropteroate synthase (DHPS), which is essential for the synthesis of folate in microorganisms.

Antibacterial Activity

Recent studies have shown that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.21 µM
Staphylococcus aureus0.15 µM

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity against several strains of Candida species.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans0.25 µM
Candida glabrata0.30 µM

The mechanism involves disruption of fungal cell wall synthesis and function.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of several synthesized compounds including the target molecule. The results indicated that the compound exhibited potent inhibitory effects against both Pseudomonas aeruginosa and Escherichia coli with an MIC value of 0.21 µM. This was comparable to established antibiotics like ciprofloxacin .

Case Study 2: Molecular Docking Studies

In silico molecular docking studies were performed to understand the binding interactions of the compound with bacterial enzymes such as DNA gyrase and MurD. The results indicated favorable binding energies and interactions through hydrogen bonds and pi-stacking interactions with key amino acid residues . These interactions are crucial for the expression of its antibacterial activity.

Case Study 3: Cytotoxicity Assessment

Cytotoxicity assays using human cell lines (HaCat and Balb/c 3T3) showed that the compound had low cytotoxic effects (IC50 > 100 µM), indicating a favorable safety profile for further development as a therapeutic agent .

Properties

IUPAC Name

5-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c1-15(2)8-22-11-4-3-9(7-10(11)17-14(15)19)18-24(20,21)13-6-5-12(16)23-13/h3-7,18H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCREDBAZPHFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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